molecular formula C35H71NO5 B1263033 IAXO-102

IAXO-102

Cat. No.: B1263033
M. Wt: 585.9 g/mol
InChI Key: DJVFNDPRLMVKKO-KJQSSVQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IAXO-102 is a toll-like receptor 4 (TLR4) antagonist. TLR4 plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. This compound negatively regulates TLR4 signaling, making it a promising candidate for various applications.

Mechanism of Action

Target of Action

The primary target of IAXO-102 is Toll-like receptor 4 (TLR4) . TLR4 is a receptor of innate immunity, activated by Pathogen- and Damage-Associated Molecular Patterns (PAMPs and DAMPs), and triggers pro-inflammatory responses . It plays a crucial role in chemotherapy-induced gastrointestinal inflammation . This compound also has a reported off-target action at CD-14 , another part of the LPS signaling complex with TLR4-MD-2 .

Mode of Action

This compound acts as a TLR4 antagonist , negatively regulating TLR4 signaling . It inhibits MAPK and p65 NF-κB phosphorylation and the expression of TLR4 dependent proinflammatory protein . In silico docking studies suggest that this compound binds to both the upper and lower bounds of the TLR4-MD-2 complex .

Biochemical Pathways

The action of this compound affects the TLR4 signaling pathway . By inhibiting TLR4, this compound reduces the activation of downstream signaling pathways, including NF-κB and IRF3 . These pathways control cellular responses to TLR4 activation, and their dysregulation is associated with many inflammatory conditions .

Pharmacokinetics

The compound’s ability to prevent experimental abdominal aortic aneurysm development suggests that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

This compound has been shown to prevent diarrhoea in mice treated with CPT-11, a chemotherapeutic agent . It also reduces tissue injury in the colon .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of other molecules, such as PAMPs and DAMPs, can affect the activation of TLR4 and thus the effectiveness of this compound . .

Preparation Methods

Synthetic Routes::

    Starting Materials: The synthesis begins with appropriate starting materials.

    Functionalization: Key functional groups are introduced through chemical reactions.

    Assembly: These functionalized fragments are assembled to form the final compound.

Reaction Conditions:: Specific reaction conditions and reagents used in the synthesis are proprietary, but researchers typically employ standard organic chemistry techniques. Industrial production methods may involve large-scale synthesis and purification.

Chemical Reactions Analysis

IAXO-102 undergoes various reactions, including:

    Oxidation: Oxidative processes modify specific functional groups.

    Reduction: Reduction reactions alter other functional groups.

    Substitution: Substituents are exchanged. Common reagents and conditions vary, but they often include oxidants, reducing agents, and catalysts.

Major products formed during these reactions depend on the specific reaction pathway and starting materials.

Scientific Research Applications

Chemistry::

    Inflammation Research: IAXO-102’s TLR4 antagonism is valuable for studying inflammatory responses.

    Drug Development: Researchers explore its potential as a lead compound for novel anti-inflammatory drugs.

Biology and Medicine:: Industry::

    Pharmaceuticals: this compound may inspire new drug candidates.

    Biotechnology: Its TLR4-targeting properties could be harnessed for therapeutic purposes.

Comparison with Similar Compounds

While IAXO-102’s uniqueness lies in its TLR4 specificity, other TLR antagonists exist. Notable ones include TAK-242 (TLR4 inhibitor) and CU-CPT22 (TLR2/4 dual antagonist).

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-39-33-32(37)31(30-36)41-35(38-3)34(33)40-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-35,37H,4-30,36H2,1-3H3/t31-,32-,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVFNDPRLMVKKO-KJQSSVQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(OC(C1OCCCCCCCCCCCCCC)OC)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OCCCCCCCCCCCCCC)OC)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H71NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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